molecular formula C7H12ClN B1347572 5-Chloro-2,2-dimethylpentanenitrile CAS No. 4207-54-9

5-Chloro-2,2-dimethylpentanenitrile

Cat. No. B1347572
CAS RN: 4207-54-9
M. Wt: 145.63 g/mol
InChI Key: AGJFOWMZIAASOW-UHFFFAOYSA-N
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Patent
US07173022B2

Procedure details

To a solution of isobutyronitrile (13.8 g, 0.2 mol; Aldrich) in hexanes (200 mL) was added a 2M solution of lithium diisopropylamide (100 mL, 0.2 mol; Aldrich), and the mixture stirred for 2 hrs under nitrogen. This mixture was added to a solution of 1-bromo-3-chloropropane (34.6 g, 0.22 mol; Aldrich) and stirred for 1 h. The reaction was quenched by careful addition of water, and the hexane layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by column chromatography (SiO2, 20–50% CH2Cl2 in Hexanes) to provide 10 g (68.7 mmol, Yield=34%) of the title compound as an amber oil: 1H NMR (CDCl3, 500 MHz) δ ppm: 1.35 (6H, s, gem-Me), 1.67 (2H, m, CH2), 1.95 (2H, m, CH2), 3.57 (2H, t, J=6.5 Hz, Cl-CH2); 13C NMR (CDCl3, 125.8 Hz) δ ppm 26.73, 28.50, 32.08, 38.47, 44.58, 124.72.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH:2]([CH3:4])[CH3:3].C([N-]C(C)C)(C)C.[Li+].Br[CH2:15][CH2:16][CH2:17][Cl:18]>>[Cl:18][CH2:17][CH2:16][CH2:15][C:2]([CH3:4])([CH3:3])[C:1]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C(C)C)#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
34.6 g
Type
reactant
Smiles
BrCCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hrs under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by careful addition of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the hexane layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, 20–50% CH2Cl2 in Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.7 mmol
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.